BenchChemオンラインストアへようこそ!

4,4'-Dihydroxystilbene

Antiproliferative Cancer Research Cell Cycle

Select 4,4'-Dihydroxystilbene (DHS) when your research demands precise, reproducible biological activity unattainable with natural stilbenoids. This exclusively synthetic compound delivers an 8.2-fold greater 3β-HSD1 inhibition (IC50 3.68 µM vs. 30.20 µM for resveratrol), achieving 82% inhibition of β-carotene bleaching in lipid peroxidation assays. Its distinct G1-phase arrest mechanism and potent antiangiogenic activity at 5-25 µM (in vivo efficacy confirmed at 8 mg/kg) make it the definitive tool for mechanistic studies. Ensure batch-to-batch consistency—order high-purity DHS today.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 659-22-3
Cat. No. B1202902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dihydroxystilbene
CAS659-22-3
Synonyms4,4'-dihydroxy-trans-stilbene
4,4'-dihydroxystilbene
4,4'-stilbenediol
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O
InChIInChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+
InChIKeyXLAIWHIOIFKLEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-Dihydroxystilbene (CAS 659-22-3) for Research: A Synthetic Stilbenoid with Defined Purity


4,4′-Dihydroxystilbene (DHS, also referred to as 4,4′-stilbenediol) is a synthetic organic compound belonging to the stilbene class [1]. It is characterized by a central ethene bridge linking two para-hydroxyphenyl rings, giving it the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol [1]. Unlike natural stilbenoids such as resveratrol, DHS is not a naturally occurring metabolite and is exclusively available through chemical synthesis, ensuring consistent purity and batch-to-batch reproducibility for research applications [2].

Why 4,4′-Dihydroxystilbene Cannot Be Substituted with Generic Stilbenoids


The para-hydroxy substitution pattern of 4,4′-dihydroxystilbene (DHS) confers distinct and quantifiable pharmacological and chemical properties that differentiate it from other stilbenoids, including the widely studied resveratrol. While generic stilbenoids may share a common core, the precise number and position of hydroxyl groups dramatically alter their molecular interactions, potency, and even their mechanism of action [1]. Consequently, substituting DHS with resveratrol, pterostilbene, or other in-class compounds is not scientifically valid, as this leads to irreproducible and potentially misleading results in assays for antiproliferative, antioxidant, antiangiogenic, or enzyme inhibition activities. The following evidence quantifies these critical differences, establishing DHS as a unique tool for research where specific biological activities are required.

Quantitative Differentiation of 4,4′-Dihydroxystilbene (CAS 659-22-3) from Closest Comparators


9-Fold Superior Antiproliferative Potency Against Fibroblasts Compared to Resveratrol

In a direct head-to-head study, 4,4′-dihydroxy-trans-stilbene (DHS) inhibited the clonogenic efficiency of fibroblasts nine times more potently than resveratrol [1]. The two compounds also exhibited distinct mechanisms of cell cycle arrest: DHS caused an accumulation of cells in the G1 phase, whereas resveratrol perturbed the G1/S phase transition [1]. Furthermore, DHS increased the protein levels of the cell cycle inhibitors p21 and p53, a profile not observed with resveratrol under the same conditions [1].

Antiproliferative Cancer Research Cell Cycle

Enhanced Antioxidant Capacity in Lipophilic Environments: 82% Inhibition of β-Carotene Bleaching

In a comparative study of stilbene derivatives, 4,4′-dihydroxystilbene (DHS) demonstrated the highest antioxidant capacity in a non-polar, lipid-like environment, achieving 82% inhibition of β-carotene bleaching by lipoperoxyl (LOO•) radicals in an oil/water emulsion [1]. This was superior to other tested compounds, including the dimer ε-viniferin and resveratrol [1]. In a separate study, 4,4′-DHS exhibited remarkably higher antioxidant activity than resveratrol when assessed by reaction kinetics with the galvinoxyl radical and by its inhibitory effect on free-radical-induced peroxidation of human erythrocyte ghosts [2].

Antioxidant Lipid Peroxidation Free Radical Scavenging

Superior Antiangiogenic Activity: Inhibition of Pro-MMP-9 Production and VEGF-Induced Angiogenesis at Lower Concentrations than Resveratrol

In a direct comparison of 21 stilbenes for antiangiogenic activity, 4,4′-dihydroxystilbene (DHS) inhibited pro-MMP-9 production in colon 26 cells and VEGF-induced angiogenesis at lower concentrations than resveratrol [1]. Specifically, DHS showed inhibition of pro-MMP-9 at 5-25 µM and VEGF-induced angiogenesis at 5-50 µM, whereas resveratrol required 25 or 50 µM for comparable effects [1]. In an in vivo mouse model, DHS (8 mg/kg, intraperitoneal injection) significantly inhibited tumor-induced neovascularization and tumor growth in colon 26-bearing mice [1].

Antiangiogenic Tumor Biology Metastasis

Potent Nrf2 Activation: More Effective than Sulforaphane and Resveratrol in COPD Model

In a study focused on chronic obstructive pulmonary disease (COPD), trans-4,4′-dihydroxystilbene (DHS) was identified as a potent Nrf2 activator, demonstrating greater potency than both the well-known Nrf2 activator sulforaphane (SF) and resveratrol [1]. DHS achieved this by specifically reacting with the Cys151 residue of the Keap1 protein, thereby blocking Nrf2 ubiquitination and enhancing the intracellular antioxidant response [1]. In a cigarette smoke-induced mouse model of COPD, DHS treatment significantly ameliorated pathological alterations, including leukocyte infiltration and fibrosis, and reduced levels of oxidative stress and inflammatory biomarkers (MDA, 8-oxo-dG, TNF-α, COX-2, MMP-9) [1].

Nrf2 Activator COPD Anti-inflammatory

Higher Inhibitory Potency on Human 3β-HSD1 (IC50 3.68 µM) Compared to Resveratrol and Other Analogs

A structure-activity relationship study on human 3β-hydroxysteroid dehydrogenase 1 (3β-HSD1), an enzyme implicated in steroid hormone synthesis and cancer metastasis, revealed a clear potency ranking among resveratrol analogs [1]. 4,4′-Dihydroxystilbene (DHS) exhibited the most potent inhibition with an IC50 of 3.68 µM [1]. This was significantly lower than the IC50 values for other compounds in the series, including pinostilbene (8.07 µM), pinosylvin (10.60 µM), lunularin (26.84 µM), and notably, resveratrol (30.20 µM) [1].

Enzyme Inhibition 3β-HSD1 Steroidogenesis

Defined Application Scenarios for 4,4′-Dihydroxystilbene (CAS 659-22-3) Based on Quantitative Evidence


Antiproliferative and Cell Cycle Studies Requiring G1 Arrest Phenotype

Researchers investigating the mechanisms of cell proliferation arrest should select 4,4′-dihydroxystilbene over resveratrol when a potent G1-phase block and upregulation of p21/p53 are required. The compound's 9-fold greater inhibition of clonogenic efficiency in fibroblasts and its distinct G1 arrest mechanism provide a more robust and specific phenotype compared to the G1/S perturbation caused by resveratrol [1].

Antioxidant Research in Lipophilic and Membrane Systems

For studies focused on lipid peroxidation, membrane oxidative damage, or antioxidant efficacy in non-polar environments, 4,4′-dihydroxystilbene is the preferred stilbenoid. Its quantitatively superior performance in inhibiting β-carotene bleaching (82% inhibition) in an oil/water emulsion, along with its enhanced reactivity with galvinoxyl radical, makes it a more relevant tool than resveratrol or ε-viniferin for these specific experimental conditions [2].

In Vitro and In Vivo Angiogenesis and Metastasis Research

In models of tumor angiogenesis, 4,4′-dihydroxystilbene offers a more potent alternative to resveratrol, requiring lower concentrations (5-25 µM vs. 25-50 µM) to inhibit pro-MMP-9 production and VEGF-induced angiogenesis in vitro. Its proven in vivo efficacy in suppressing tumor-induced neovascularization at 8 mg/kg provides a validated tool for researchers seeking to inhibit angiogenic pathways in animal models [3].

Studies Targeting Human 3β-Hydroxysteroid Dehydrogenase 1 (3β-HSD1)

When investigating the role of 3β-HSD1 in steroidogenesis or cancer, 4,4′-dihydroxystilbene (IC50 = 3.68 µM) provides an 8.2-fold more potent inhibitor than resveratrol (IC50 = 30.20 µM). This superior potency allows for the use of lower compound concentrations, minimizing potential off-target effects and enabling more precise enzyme inhibition studies in cellular or biochemical assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Dihydroxystilbene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.